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Compound of Interest

Compound Name: 2-(Aminomethyl)-5-methylpyrazine

Cat. No.: B143856 Get Quote

Introduction: The Strategic Value of the Pyrazine
Scaffold
Within the landscape of medicinal chemistry, heterocyclic scaffolds are the bedrock upon which

countless therapeutic agents are built. Among these, the pyrazine ring system holds a position

of significant strategic importance. Its unique electronic properties, ability to engage in

hydrogen bonding, and metabolic stability have made it a privileged structure in modern drug

discovery. 2-(Aminomethyl)-5-methylpyrazine (CAS No. 132664-85-8), also known as (5-

methylpyrazin-2-yl)methanamine, is a key functionalized building block that offers chemists a

reliable entry point into this valuable chemical space.

This guide provides a comprehensive technical overview of 2-(Aminomethyl)-5-
methylpyrazine, consolidating available data on its synthesis, properties, and applications.

The insights herein are curated to empower researchers in leveraging this versatile

intermediate for the design and synthesis of novel molecular entities, particularly in the pursuit

of innovative kinase inhibitors and other targeted therapies.

Physicochemical & Structural Properties
A thorough understanding of a molecule's fundamental properties is a prerequisite for its

effective use in synthesis and formulation. The key physicochemical data for 2-
(Aminomethyl)-5-methylpyrazine are summarized below. These parameters are critical for

predicting solubility, reactivity, and behavior in both chemical reactions and biological systems.
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Property Value Source(s)

CAS Number 132664-85-8 [1]

Molecular Formula C₆H₉N₃ [1]

Molecular Weight 123.16 g/mol [1]

Appearance
Colorless to yellow to green

clear liquid
[2]

Boiling Point 94 °C at 6.8 mmHg [2]

Density 1.09 g/mL [2]

Refractive Index n20/D 1.54 [2]

Purity (Typical) ≥ 98% (by GC) [2]

Computed LogP -0.9 [1]

IUPAC Name
(5-methylpyrazin-2-

yl)methanamine
[1]

Synthesis and Purification: A Validated Workflow
The reliable and scalable synthesis of 2-(Aminomethyl)-5-methylpyrazine is crucial for its

application in research and development. While several routes are possible, a common and

well-documented industrial pathway begins with the readily available precursor, 2,5-

dimethylpyrazine. This multi-step synthesis involves a strategic functionalization of one of the

methyl groups, followed by the introduction of the primary amine.[3]

The most frequently cited approach involves a variation of the Gabriel synthesis, a robust

method for forming primary amines.[3] This process ensures high purity and minimizes the

formation of over-alkylated byproducts.
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Caption: Common synthetic workflow for 2-(Aminomethyl)-5-methylpyrazine.

Representative Experimental Protocol: Gabriel
Synthesis Route
This protocol is a representative methodology based on established chemical principles for this

reaction class.[3] Researchers should optimize conditions based on their specific laboratory

setup and scale.

Step 1: Synthesis of 2-(Chloromethyl)-5-methylpyrazine
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To a solution of 2,5-dimethylpyrazine in a suitable chlorinated solvent (e.g., carbon

tetrachloride), add a chlorinating agent such as N-chlorosuccinimide (NCS).

Initiate the reaction using a radical initiator (e.g., AIBN or benzoyl peroxide) and heat the

mixture to reflux.

Monitor the reaction progress by GC or TLC.

Upon completion, cool the reaction mixture, filter to remove succinimide, and wash the

filtrate with an aqueous solution of sodium bicarbonate and then brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by vacuum distillation or column chromatography to yield 2-

(chloromethyl)-5-methylpyrazine.

Step 2: Synthesis of N-((5-methylpyrazin-2-yl)methyl)isoindole-1,3-dione

Dissolve 2-(chloromethyl)-5-methylpyrazine and potassium phthalimide in a polar aprotic

solvent such as DMF.

Heat the mixture (e.g., to 80-100 °C) and stir until the starting material is consumed (monitor

by TLC/LC-MS).

Cool the reaction mixture and pour it into cold water to precipitate the product.

Collect the solid by filtration, wash thoroughly with water, and dry to obtain the phthalimide-

protected intermediate.

Step 3: Synthesis of 2-(Aminomethyl)-5-methylpyrazine

Suspend the N-((5-methylpyrazin-2-yl)methyl)isoindole-1,3-dione in an alcohol solvent (e.g.,

ethanol).

Add hydrazine hydrate (typically 1.5-2.0 equivalents) to the suspension.

Heat the mixture to reflux. A thick precipitate of phthalhydrazide will form.
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After the reaction is complete (monitor by TLC/LC-MS), cool the mixture to room

temperature.

Acidify the mixture with hydrochloric acid to precipitate any remaining phthalhydrazide and

dissolve the product as its hydrochloride salt.

Filter off the solid phthalhydrazide.

Basify the filtrate with a strong base (e.g., NaOH) to a pH > 12 and extract the free amine

product into a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate

under reduced pressure.

The final product can be purified by vacuum distillation to yield 2-(Aminomethyl)-5-
methylpyrazine as a clear liquid.

Applications in Drug Discovery & Medicinal
Chemistry
The true value of 2-(Aminomethyl)-5-methylpyrazine lies in its utility as a versatile scaffold for

constructing more complex, biologically active molecules. The primary amine serves as a

crucial handle for introducing a wide array of substituents via amide bond formation, reductive

amination, or urea/thiourea formation. This flexibility has made it a valuable intermediate in the

synthesis of kinase inhibitors.

Case Study: Scaffolding for Nek2 Kinase Inhibitors
The Nek (NIMA-related kinase) family, particularly Nek2, is a validated target in oncology due

to its role in centrosome regulation and mitotic progression. Several research programs have

identified aminopyrazine-based scaffolds as potent and selective inhibitors of Nek2.[4][5][6] In

these structures, the aminopyrazine core acts as a "hinge-binder," forming critical hydrogen

bonds with the backbone of the kinase hinge region, a common binding motif for ATP-

competitive inhibitors.

The (aminomethyl)pyrazine moiety allows for the strategic placement of larger, more complex

chemical groups that can occupy adjacent pockets within the kinase active site, thereby
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enhancing potency and selectivity.
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Final Kinase Inhibitor Scaffold

2-(Aminomethyl)-5-methylpyrazine

Amide Coupling
(R-COOH)

Reductive Amination
(R-CHO)

Urea Formation
(R-NCO)

Aminopyrazine-based
Nek2 Inhibitor

 Introduces R-group
for potency/selectivity

 Introduces R-group
for potency/selectivity

 Introduces R-group
for potency/selectivity

Click to download full resolution via product page

Caption: Role as a versatile intermediate in inhibitor synthesis.

Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and stability of 2-
(Aminomethyl)-5-methylpyrazine. While specific, experimentally-derived spectra for this

exact compound are not readily available in the cited public literature, the following represents

the expected data based on its structure and analysis of closely related pyrazine derivatives.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://www.benchchem.com/product/b143856?utm_src=pdf-body-img
https://www.benchchem.com/product/b143856?utm_src=pdf-body
https://www.benchchem.com/product/b143856?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b143856?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technique Expected Observations

¹H NMR

- Two singlets in the aromatic region (8.0-8.5

ppm) for the pyrazine ring protons.- A singlet for

the methyl group (-CH₃) protons (2.4-2.6 ppm).-

A singlet for the methylene group (-CH₂-)

protons (3.8-4.0 ppm).- A broad singlet for the

amine (-NH₂) protons, which may exchange with

D₂O.

¹³C NMR

- Four signals in the aromatic region (140-160

ppm) for the pyrazine ring carbons.- One signal

for the methylene carbon (-CH₂-) (~45-55 ppm).-

One signal for the methyl carbon (-CH₃) (~20-25

ppm).

Mass Spectrometry (EI)

- A prominent molecular ion (M⁺) peak at m/z =

123.- Fragmentation may involve the loss of an

amino group (NH₂) or cleavage of the

aminomethyl side chain.

Purity (GC/HPLC) - A single major peak with purity typically ≥ 98%.

General Protocol for Purity Analysis by RP-HPLC
This protocol is a general method suitable for analyzing pyrazine derivatives and should be

optimized for specific instrumentation.

Instrumentation: HPLC system with a UV detector.

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

Mobile Phase A: 0.1% Formic Acid or Trifluoroacetic Acid in Water.

Mobile Phase B: Acetonitrile or Methanol.

Gradient: Start with a low percentage of Mobile Phase B (e.g., 5-10%) and ramp up to a high

percentage (e.g., 95%) over 15-20 minutes to elute the compound.
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Flow Rate: 1.0 mL/min.

Detection: UV at 254 nm or 280 nm.

Sample Preparation: Dissolve a small, accurately weighed amount of the compound in a

suitable diluent (e.g., a mixture of Mobile Phase A and B) to a concentration of approximately

0.1-1.0 mg/mL.

Analysis: Inject the sample and integrate the peak areas. Purity is typically calculated using

the area normalization method.

Safety, Handling, and Storage
As a reactive chemical intermediate, proper handling and storage of 2-(Aminomethyl)-5-
methylpyrazine are critical to ensure laboratory safety and maintain product integrity.

Hazard Identification:[1]

Acute Toxicity, Oral (Category 3): H301 - Toxic if swallowed.

Serious Eye Damage (Category 1): H318 - Causes serious eye damage.

Handling Precautions:

Work in a well-ventilated chemical fume hood.

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves,

safety goggles, and a lab coat.

Avoid inhalation of vapors and contact with skin and eyes.

Wash hands thoroughly after handling.

Storage Recommendations:[2]

Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to

prevent degradation.
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Keep in a cool, dry, and well-ventilated area. Recommended storage is refrigerated (2-8 °C).

Protect from light and moisture.

Conclusion
2-(Aminomethyl)-5-methylpyrazine is a high-value building block for medicinal chemistry and

drug discovery. Its strategic combination of a hinge-binding pyrazine core and a reactive

primary amine handle provides an efficient route to novel compounds, most notably potent

kinase inhibitors. This guide has detailed its key properties, a robust synthetic pathway, and its

proven application in the development of targeted therapeutics. By adhering to the outlined

analytical and safety protocols, researchers can confidently and effectively integrate this

powerful intermediate into their discovery workflows, accelerating the path toward new and

impactful medicines.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.benchchem.com/product/b143856?utm_src=pdf-body
https://www.benchchem.com/product/b143856?utm_src=pdf-body
https://www.benchchem.com/product/b143856?utm_src=pdf-body
https://www.benchchem.com/product/b143856?utm_src=pdf-body
https://www.benchchem.com/product/b143856?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b143856?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sources

1. 2-Amino-3-bromo-5-methylpyrazine synthesis - chemicalbook [chemicalbook.com]

2. chemimpex.com [chemimpex.com]

3. nbinno.com [nbinno.com]

4. Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic
Kinase Nek2: SAR and Structural Characterization - PMC [pmc.ncbi.nlm.nih.gov]

5. pdf.benchchem.com [pdf.benchchem.com]

6. Document: Aminopyrazine inhibitors binding to an unusual inactive conformation of the
mitotic kinase Nek2: SAR and structural characterization. (CHEM... - ChEMBL [ebi.ac.uk]

To cite this document: BenchChem. [An In-depth Technical Guide to 2-(Aminomethyl)-5-
methylpyrazine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b143856#2-aminomethyl-5-methylpyrazine-cas-
number-132664-85-8]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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